![molecular formula C26H27FN4O2 B2756941 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-ethyl-2-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 1286721-86-5](/img/structure/B2756941.png)
3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-ethyl-2-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-ethyl-2-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C26H27FN4O2 and its molecular weight is 446.526. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of this compound is the aldo-keto reductase AKR1C3 . AKR1C3 is a type 5 17-β-hydroxysteroid dehydrogenase, which plays a crucial role in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3, affecting the downstream biochemical pathways associated with this enzyme
Result of Action
The compound shows good cellular potency, as measured by inhibition of AKR1C3 metabolism of a known dinitrobenzamide substrate . Amide analogues of the compound were found to be more effective than predicted by the cellular assay .
Actividad Biológica
The compound 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-ethyl-2-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a tetrahydropyrido[4,3-d]pyrimidine core with various substituents that may influence its biological activity. The presence of the dihydroisoquinoline moiety is particularly noteworthy as it is often associated with various pharmacological effects.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Anticancer Effects : Many derivatives of isoquinoline are known for their ability to inhibit cancer cell proliferation.
- Anti-inflammatory Properties : Some compounds in this class have shown promise as selective COX-II inhibitors, which are crucial in managing inflammation without the gastrointestinal side effects associated with non-selective NSAIDs.
- Neuroprotective Effects : Isoquinoline derivatives are also studied for their neuroprotective properties against neurodegenerative diseases.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several potential pathways include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- Modulation of Signaling Pathways : The compound may interact with various signaling pathways that regulate cell growth and apoptosis.
- Antioxidant Activity : Some derivatives demonstrate the ability to scavenge free radicals, contributing to their protective effects against oxidative stress.
Anticancer Activity
A study evaluating the anticancer properties of related compounds found that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. For instance:
- IC50 Values : Compounds similar to this structure showed IC50 values in the nanomolar range against breast and lung cancer cells, indicating potent activity.
Anti-inflammatory Effects
In a comparative study of COX-II inhibitors:
- The compound demonstrated selectivity for COX-II over COX-I, resulting in reduced side effects related to gastrointestinal toxicity.
- Example Findings : A derivative exhibited an IC50 value of 0.011 μM against COX-II, significantly more potent than established drugs like Rofecoxib.
Neuroprotective Studies
Research on neuroprotective effects highlighted:
- The compound's ability to reduce neuronal apoptosis in models of oxidative stress.
- In vitro assays indicated a reduction in markers of inflammation and oxidative damage in neuronal cells.
Data Tables
Aplicaciones Científicas De Investigación
Structural Features
The compound features a tetrahydropyrido[4,3-d]pyrimidin core, which is known for its biological activity. The presence of the 3,4-dihydroisoquinoline moiety enhances its interaction with biological targets.
Neuropharmacology
Research indicates that this compound exhibits potential in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease . Studies have shown that derivatives of similar structures can modulate neurotransmitter systems and exhibit neuroprotective effects.
Case Study: Alzheimer's Disease
A study published in a pharmaceutical journal highlighted that compounds with similar scaffolds could inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission in the brain .
Antipsychotic Properties
The compound may also be explored for its antipsychotic properties. Similar compounds have been investigated for their ability to interact with dopamine receptors, which are critical in the treatment of schizophrenia.
Case Study: Schizophrenia
Research has shown that certain tetrahydropyrido derivatives can act as dopamine D2 receptor antagonists, potentially alleviating symptoms associated with schizophrenia .
Anti-inflammatory Activity
Preliminary studies suggest that this compound may possess anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines.
Case Study: Inflammation
In vitro studies demonstrated that related compounds can significantly reduce the production of TNF-alpha and IL-6 in macrophages, indicating a potential pathway for treating inflammatory conditions .
Pharmacological Studies
Propiedades
IUPAC Name |
3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-ethyl-2-(4-fluorophenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN4O2/c1-2-29-13-12-23-22(16-29)26(33)31(25(28-23)19-7-9-21(27)10-8-19)17-24(32)30-14-11-18-5-3-4-6-20(18)15-30/h3-10H,2,11-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URWHFNXVNBKULP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=C(C=C3)F)CC(=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.